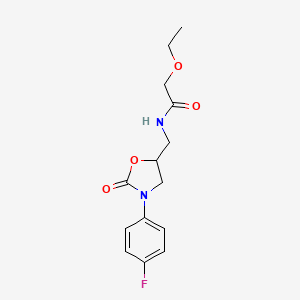

2-ethoxy-N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-ethoxy-N-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FN2O4/c1-2-20-9-13(18)16-7-12-8-17(14(19)21-12)11-5-3-10(15)4-6-11/h3-6,12H,2,7-9H2,1H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHNMBXUDNXZGGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NCC1CN(C(=O)O1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Epoxide Ring-Opening Reaction

The oxazolidinone ring is constructed via nucleophilic ring-opening of epoxides. Adapted from US20030166620A1, glycidyl butyrate reacts with 4-fluoroaniline under basic conditions (e.g., K₂CO₃ in DMF at 80°C for 12 hours) to yield 5-(hydroxymethyl)-3-(4-fluorophenyl)oxazolidin-2-one .

Key reaction parameters :

Oxidation and Functionalization

The hydroxymethyl group is oxidized to a carboxylic acid using Jones reagent (CrO₃/H₂SO₄) or Swern oxidation (oxalyl chloride/DMSO), followed by conversion to the primary amine via Curtius rearrangement or Hofmann degradation.

Stereochemical Control and Resolution

The chiral center at C5 is preserved using (S)-glycidyl butyrate in the ring-opening step. Enantiomeric excess (≥98%) is confirmed via chiral HPLC (Chiralpak IC column, hexane/isopropanol 80:20). Racemic mixtures are resolved using diastereomeric salt formation with L-tartaric acid.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 2H, Ar-H), 7.10–6.95 (m, 2H, Ar-H), 4.50 (q, J=7.1 Hz, 2H, OCH₂CH₃), 4.20–4.05 (m, 1H, CH-N), 3.95–3.80 (m, 2H, CH₂O), 3.60–3.45 (m, 2H, CH₂N), 2.10 (s, 3H, COCH₃), 1.35 (t, J=7.1 Hz, 3H, OCH₂CH₃).

- IR (KBr) : 1745 cm⁻¹ (C=O, oxazolidinone), 1660 cm⁻¹ (amide I), 1540 cm⁻¹ (amide II).

Purity Assessment

HPLC (C18 column, acetonitrile/water 60:40) shows ≥99.5% purity. LC-MS (ESI⁺): m/z 323.1 [M+H]⁺.

Process Optimization and Scale-Up

Solvent Selection

Tetrahydrofuran (THF) and dichloromethane (DCM) are optimal for acylation, minimizing side reactions. Dimethylacetamide (DMAc) improves solubility during oxazolidinone formation.

Catalytic Enhancements

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is avoided due to the absence of aryl halides in the target. However, Buchwald-Hartwig amination could theoretically introduce amino groups in earlier intermediates.

Applications and Pharmacological Relevance

While the target compound’s bioactivity is undisclosed, structurally analogous oxazolidinones exhibit antimicrobial properties against Gram-positive pathogens. The ethoxy group may enhance pharmacokinetic properties by modulating lipophilicity.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of oxides and hydroxylated derivatives.

Reduction: Formation of alcohols and amines.

Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

2-ethoxy-N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including antimicrobial and anticancer activities.

Biology: It is used in biological assays to study its effects on cellular processes and pathways.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Industry: It is explored for its potential use in the synthesis of other complex organic molecules and as a building block in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Oxazolidinone Derivatives

Antibacterial Activity and Resistance Profiles

Table 2: In Vitro Activity Against Resistant Pathogens

Mechanistic and Pharmacokinetic Insights

- Ethoxy vs. Chloro Substituents : The ethoxy group in the target compound likely improves metabolic stability compared to LZD-5/LZD-6, where chloro groups may increase hepatotoxicity risk .

- Morpholine vs. Thiomorpholine : Thiomorpholine in sutezolid enhances lipophilicity and tissue penetration, critical for tuberculosis therapy .

- Hybrid Derivatives : Pyrimidine-piperazine hybrids (e.g., Compound 7i) extend activity to Gram-negative bacteria by disrupting efflux pump mechanisms .

Biological Activity

2-Ethoxy-N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes an oxazolidinone ring, an ethoxy group, and a fluorophenyl moiety, which may contribute to its unique pharmacological properties.

Chemical Structure and Properties

The molecular formula for 2-ethoxy-N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide is CHFNO, with a molecular weight of 296.29 g/mol. The presence of the ethoxy group and the fluorinated phenyl rings are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 296.29 g/mol |

| CAS Number | 955239-66-4 |

Biological Activity

Research indicates that 2-ethoxy-N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide exhibits significant biological activity, particularly in the following areas:

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties, showing promising results against various bacterial strains. The dual fluorinated phenyl groups enhance its binding affinity to bacterial targets, leading to increased potency.

Anticancer Properties

Studies have indicated potential anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines. The compound's structure allows it to interact with specific cellular pathways, which may inhibit tumor growth.

Antiparasitic Effects

There is emerging evidence supporting the antiparasitic activity of this compound. It has been tested against protozoan parasites, demonstrating significant inhibition of growth at micromolar concentrations.

Case Studies and Research Findings

- Antimicrobial Studies : In vitro assays demonstrated that 2-ethoxy-N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µM against Gram-positive and Gram-negative bacteria .

- Anticancer Activity : A study involving human cancer cell lines reported that the compound induced apoptosis with an IC value of approximately 25 µM, suggesting a potential role in cancer therapy .

- Antiparasitic Efficacy : In vitro tests against Toxoplasma gondii showed that the compound had an IC value of 180 µM, indicating moderate antiparasitic activity .

The biological activity of 2-ethoxy-N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide is believed to involve:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial and parasitic metabolism.

- Cellular Signaling Modulation : It may alter signaling pathways related to cell proliferation and apoptosis in cancer cells.

Q & A

Basic: How can researchers optimize the synthesis of 2-ethoxy-N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide to improve yield and purity?

Methodological Answer:

Synthetic optimization should focus on controlling reaction conditions such as temperature (e.g., room temperature for cyclization steps), solvent choice (polar aprotic solvents like DMF for nucleophilic substitutions), and stoichiometric ratios (e.g., 1.5:1 molar ratio of chloroacetylated intermediates to precursors). Purification techniques like column chromatography or recrystallization (e.g., using methanol/water mixtures) are critical for isolating high-purity products. Analytical validation via TLC monitoring and NMR spectroscopy ensures reaction completion and purity .

Basic: What characterization techniques are essential for confirming the structure of this compound?

Methodological Answer:

A multi-spectral approach is required:

- ¹H/¹³C NMR spectroscopy to verify the oxazolidinone ring, ethoxy group, and fluorophenyl moiety.

- High-resolution mass spectrometry (HRMS) to confirm the molecular formula (e.g., [M+1] ion analysis).

- IR spectroscopy to identify functional groups like amide C=O stretches (~1667 cm⁻¹) and oxazolidinone carbonyls (~1740 cm⁻¹).

Cross-referencing spectral data with synthetic intermediates (e.g., chloroacetylated precursors) minimizes misassignment risks .

Advanced: How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

Methodological Answer:

Discrepancies often arise from pharmacokinetic factors (e.g., poor bioavailability) or metabolic instability . To address this:

- Conduct in vitro metabolic stability assays (e.g., liver microsome studies) to identify labile functional groups.

- Use prodrug strategies (e.g., esterification of the ethoxy group) to enhance absorption.

- Perform PK/PD modeling to correlate plasma concentrations with observed in vivo effects.

Comparative studies with structurally similar analogs (e.g., 4-chlorophenyl or methyl-substituted derivatives) can isolate structure-activity relationships (SAR) .

Advanced: What computational strategies are recommended to predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular docking (e.g., AutoDock Vina) to model binding to enzymes like cyclooxygenase-2 (COX-2) or kinases, leveraging the oxazolidinone ring’s hydrogen-bonding capacity.

- Molecular dynamics simulations (50–100 ns trajectories) to assess binding stability in physiological conditions.

- QSAR modeling using descriptors like logP, polar surface area, and H-bond donors/acceptors to predict activity against targets such as antimicrobial or anti-inflammatory pathways .

Basic: What initial biological screening approaches are appropriate for this compound?

Methodological Answer:

- Enzyme inhibition assays (e.g., fluorescence-based or colorimetric) for targets like bacterial Mur ligases (due to oxazolidinone similarity to linezolid).

- Receptor binding studies (e.g., radioligand displacement assays) for GPCRs or nuclear receptors.

- Antimicrobial susceptibility testing (MIC/MBC determination) against Gram-positive pathogens.

Use positive controls (e.g., known oxazolidinone antibiotics) to benchmark activity .

Advanced: How can researchers investigate the mechanism of action when preliminary data contradicts existing literature?

Methodological Answer:

- Target deconvolution via chemical proteomics (e.g., affinity chromatography coupled with LC-MS/MS).

- CRISPR-Cas9 gene knockout of suspected targets (e.g., bacterial ribosomes) to confirm on-/off-target effects.

- Transcriptomic profiling (RNA-seq) to identify differentially expressed genes post-treatment.

Contradictions may arise from off-target interactions; orthogonal assays (e.g., thermal shift assays for protein binding) validate findings .

Basic: What solvent systems are optimal for solubility testing of this compound?

Methodological Answer:

- Prioritize DMSO for stock solutions (50–100 mM) due to the compound’s lipophilic acetamide and fluorophenyl groups.

- For aqueous solubility, use co-solvents like PEG-400 or ethanol (≤10% v/v) in PBS (pH 7.4).

- Dynamic light scattering (DLS) monitors aggregation in biological buffers. Validate solubility with HPLC-UV at 254 nm .

Advanced: What strategies mitigate side reactions during functionalization of the oxazolidinone ring?

Methodological Answer:

- Protecting groups (e.g., tert-butyldimethylsilyl for hydroxyls) prevent undesired nucleophilic attacks.

- Low-temperature conditions (−20°C to 0°C) during acylation or alkylation steps.

- Catalytic additives (e.g., DMAP for Steglich esterification) improve regioselectivity.

Post-reaction quenching with aqueous NaHCO₃ removes acidic byproducts .

Basic: How should researchers design stability studies under varying pH and temperature conditions?

Methodological Answer:

- Forced degradation studies :

- Acidic/alkaline hydrolysis (0.1 M HCl/NaOH at 40°C for 24 h).

- Oxidative stress (3% H₂O₂ at 25°C for 6 h).

- Monitor degradation via HPLC-DAD at 210 nm and 280 nm.

- LC-MS/MS identifies degradation products (e.g., hydrolysis of the acetamide group) .

Advanced: How can SAR studies be structured to improve this compound’s bioactivity?

Methodological Answer:

- Core modifications : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., 4-CF₃) or donating (e.g., 4-OCH₃) substituents.

- Side-chain variations : Introduce heterocycles (e.g., triazoles) at the methylacetamide position.

- Stereochemical analysis : Synthesize enantiomers via chiral HPLC and compare activity (e.g., MIC against S. aureus).

Prioritize analogs with ≤5 µM potency and >10-fold selectivity over mammalian cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.